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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzimidazole

Cat. No.: B158376

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with methodologies for these analytical techniques, tailored for researchers,
scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for 2-Methyl-5-nitrobenzimidazole is CsH7N3O2 with a molecular weight
of 177.16 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift o Instrument )
(PpM) Multiplicity Solvent Frequency Assignment
~8.4-85 d DMSO-ds 400 MHz H-4
~8.1 dd DMSO-ds 400 MHz H-6
~7.7 d DMSO-ds 400 MHz H-7
~2.6 S DMSO-ds 400 MHz -CHs
~12.9 brs DMSO-ds 400 MHz N-H

13C NMR Data
Chemical Shift Instrument .
(PpM) Solvent Frequency Assignment
~155 DMSO-ds 150 MHz C-2
~148 DMSO-ds 150 MHz C-5
~143 DMSO-ds 150 MHz C-3a
~119 DMSO-ds 150 MHz C-7a
~118 DMSO-ds 150 MHz C-6
~115 DMSO-ds 150 MHz C-14
~112 DMSO-ds 150 MHz C-7
~14 DMSO-ds 150 MHz -CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Interpretation

~3400-3000 N-H stretching

~1620 C=N stretching

~1520 and ~1340 Asymmetric and symmetric NO:z stretching
~1450 C-H bending (methyl)

~830 C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

mlz Interpretation
177 [M]* (Molecular ion)
131 [M - NO2]*

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of 2-
Methyl-5-nitrobenzimidazole, based on established methodologies for similar compounds.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Methyl-5-nitrobenzimidazole is dissolved
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an
internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a Bruker
spectrometer operating at a proton frequency of 600 MHz and a carbon frequency of 150 MHz,
respectively.[2] tH NMR spectra are acquired with a spectral width of 8278 Hz, an acquisition
time of 3.95 s, and a relaxation delay of 1 s. For 13C NMR, a spectral width of 37878 Hz, an
acquisition time of 0.86 s, and a relaxation delay of 2 s are typically used. All spectra are
recorded at room temperature.[2]

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic
grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Mattson 1000 FT-IR
spectrophotometer or a Bruker Vertex 70 spectrophotometer.[2][3] The spectrum is typically
scanned over a range of 4000-400 cm~1! with a resolution of 4 cm~1

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectra are obtained using an lonSpec QFT-
MALDI MS or a similar instrument capable of electron ionization (El).[1][2] For EI-MS, an

electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass-to-
charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 2-Methyl-5-nitrobenzimidazole.
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Synthesis & Purification
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-5-nitrobenzimidazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158376#spectroscopic-data-of-2-methyl-5-
nitrobenzimidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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